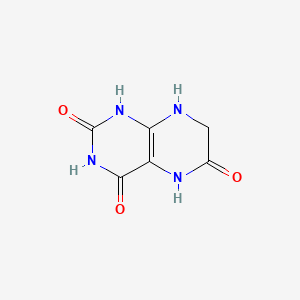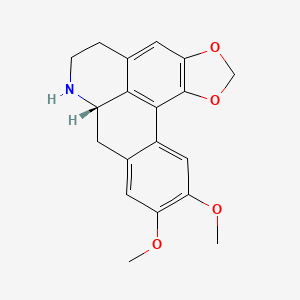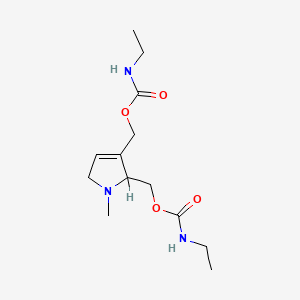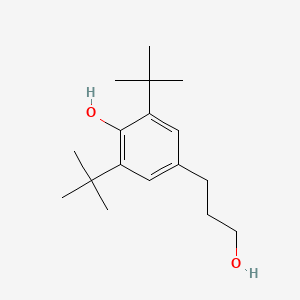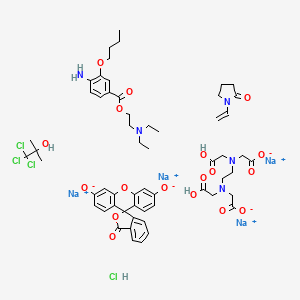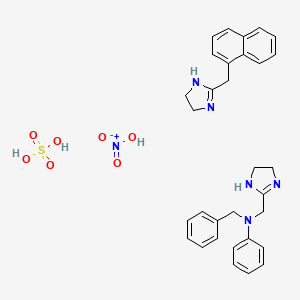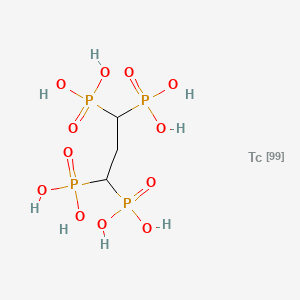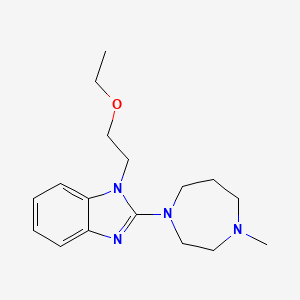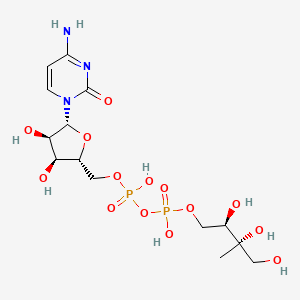
4-CDP-2-C-methyl-D-erythritol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol is a chemical compound that plays a crucial role in the non-mevalonate pathway (also known as the MEP pathway) for isoprenoid biosynthesis. This pathway is an alternative to the mevalonate pathway and is found in many bacteria, algae, and plants. The compound is an intermediate in the biosynthesis of isoprenoids, which are essential for various biological functions, including cell membrane integrity, hormone regulation, and electron transport .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol typically involves the phosphorylation of 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme 4-(cytidine 5-phosphate)-2-C-methylerythritol kinase. This reaction requires cytidine triphosphate (CTP) as a substrate and occurs under physiological conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that overexpress the necessary enzymes in the MEP pathway. This approach allows for the efficient and sustainable production of the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol undergoes several types of reactions, including phosphorylation, cyclization, and reduction. These reactions are essential for its conversion into downstream isoprenoid intermediates .
Common Reagents and Conditions:
Phosphorylation: Utilizes cytidine triphosphate (CTP) and specific kinases.
Cyclization: Involves the enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase.
Reduction: Requires reductases and cofactors such as NADPH.
Major Products: The major products formed from these reactions include 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-cPP) and isopentenyl diphosphate (IPP), which are key intermediates in the biosynthesis of various isoprenoids .
Aplicaciones Científicas De Investigación
4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of isoprenoids and related compounds.
Biology: Studied for its role in the MEP pathway and its potential as a target for antibacterial agents.
Medicine: Investigated for its potential in developing new antibiotics, as the MEP pathway is absent in humans but present in many pathogenic bacteria.
Industry: Utilized in the production of biofuels and other industrial chemicals derived from isoprenoids.
Mecanismo De Acción
The compound exerts its effects by participating in the MEP pathway, where it is phosphorylated and cyclized to form downstream intermediates. The molecular targets include various enzymes in the pathway, such as 4-(cytidine 5-phosphate)-2-C-methylerythritol kinase and 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase. These enzymes facilitate the conversion of the compound into essential isoprenoid precursors .
Similar Compounds:
Cytidine diphosphate-choline (CDP-choline): An intermediate in the generation of phosphatidylcholine from choline.
Cytidine diphosphate (CDP): A nucleoside diphosphate involved in various biochemical pathways.
Uniqueness: 4-(Cytidine 5’-diphospho)-2-C-methyl-D-erythritol is unique due to its specific role in the MEP pathway, which is distinct from the mevalonate pathway found in humans. This makes it a valuable target for developing selective antibacterial agents that do not affect human cells .
Propiedades
Número CAS |
263016-94-0 |
|---|---|
Fórmula molecular |
C14H25N3O14P2 |
Peso molecular |
521.31 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] hydrogen phosphate |
InChI |
InChI=1S/C14H25N3O14P2/c1-14(23,6-18)8(19)5-29-33(26,27)31-32(24,25)28-4-7-10(20)11(21)12(30-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21,23H,4-6H2,1H3,(H,24,25)(H,26,27)(H2,15,16,22)/t7-,8-,10-,11-,12-,14+/m1/s1 |
Clave InChI |
YFAUKWZNPVBCFF-XHIBXCGHSA-N |
SMILES isomérico |
C[C@](CO)([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O)O |
SMILES |
CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O |
SMILES canónico |
CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O |
Otros números CAS |
263016-94-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




